molecular formula C14H16Cl2N2O2S B1431776 N-(2-amino-2-phenylethyl)-2-chlorobenzene-1-sulfonamide hydrochloride CAS No. 1423024-45-6

N-(2-amino-2-phenylethyl)-2-chlorobenzene-1-sulfonamide hydrochloride

Cat. No. B1431776
M. Wt: 347.3 g/mol
InChI Key: ADQJBKGKEZFGMV-UHFFFAOYSA-N
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Description

The compound “N-(2-amino-2-phenylethyl)-2-chlorobenzene-1-sulfonamide hydrochloride” is likely to be a solid crystalline substance under normal conditions, given the presence of the sulfonamide and hydrochloride groups. These groups often contribute to the formation of crystal lattice structures in solid state due to their ability to form strong intermolecular forces .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution reactions or condensation reactions .


Molecular Structure Analysis

The molecule contains a phenylethyl group attached to an amino group, a chlorobenzene group, and a sulfonamide group. The presence of these groups suggests that the molecule may exhibit properties such as polarity and the ability to participate in hydrogen bonding .


Chemical Reactions Analysis

The compound may undergo various chemical reactions typical for molecules with similar functional groups. For instance, the amino group can participate in acid-base reactions, the chlorobenzene group can undergo nucleophilic aromatic substitution reactions, and the sulfonamide group can undergo hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. It is likely to be soluble in polar solvents due to the presence of polar functional groups .

Scientific Research Applications

Synthesis and Chemical Properties

The compound has been utilized in the synthesis of heterocyclic compounds, demonstrating its versatility in organic synthesis. For instance, Rozentsveig et al. (2013) developed a one-pot synthesis method for generating imidazo[1,2-a]pyridin-3-yl and imidazo[2,1-b]thiazol-5-yl sulfonamides from 2-aminopyridines or 2-aminothiazole, showcasing its utility in constructing complex heterocyclic structures Rozentsveig et al., 2013. This highlights the compound's role in facilitating nucleophilic addition reactions and cyclization processes critical for generating pharmacologically relevant structures.

Medicinal Chemistry and Drug Design

In the realm of medicinal chemistry, sulfonamide derivatives, including structures related to N-(2-amino-2-phenylethyl)-2-chlorobenzene-1-sulfonamide hydrochloride, have been extensively studied for their biological activities. For example, Cumaoğlu et al. (2015) synthesized sulfonamide derivatives that exhibited pro-apoptotic effects in cancer cells by activating p38/ERK phosphorylation, indicating potential therapeutic applications Cumaoğlu et al., 2015. These studies underscore the compound's importance in developing new drugs with targeted biological activities.

Advanced Material Science Applications

Sulfonamide compounds, including N-(2-amino-2-phenylethyl)-2-chlorobenzene-1-sulfonamide hydrochloride, are also of interest in material science, particularly in the development of novel materials with specific properties. Hartmann and Vahrenkamp (1994) explored zinc complexes of sulfonamides, including diuretic sulfonamides, to study their coordination chemistry and potential applications in material science Hartmann & Vahrenkamp, 1994. This research illustrates the compound's utility in forming metal complexes that could be important for catalysis, drug delivery systems, or as components in electronic devices.

properties

IUPAC Name

N-(2-amino-2-phenylethyl)-2-chlorobenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2S.ClH/c15-12-8-4-5-9-14(12)20(18,19)17-10-13(16)11-6-2-1-3-7-11;/h1-9,13,17H,10,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADQJBKGKEZFGMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC=C2Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-amino-2-phenylethyl)-2-chlorobenzene-1-sulfonamide hydrochloride

CAS RN

1423024-45-6
Record name Benzenesulfonamide, N-(2-amino-2-phenylethyl)-2-chloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423024-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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